molecular formula C19H19NO6 B554538 Z-D-Asp(obzl)-OH CAS No. 5241-62-3

Z-D-Asp(obzl)-OH

Cat. No. B554538
CAS RN: 5241-62-3
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Asp(obzl)-OH is a chemical compound with the molecular formula C19H19NO6 . It is used in research and has a molecular weight of 357.36 .


Synthesis Analysis

Z-D-Asp(obzl)-OH is offered for research purposes and can be synthesized as per custom requirements .


Molecular Structure Analysis

The molecular structure of Z-D-Asp(obzl)-OH is represented by the formula C19H19NO6 . The IUPAC name for this compound is (2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid .


Physical And Chemical Properties Analysis

Z-D-Asp(obzl)-OH is a solid at room temperature . It has a molecular weight of 357.4 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass is 357.12123733 g/mol .

Scientific Research Applications

  • Peptide Synthesis and Modifications : Z-D-Asp(obzl)-OH is frequently used in peptide synthesis. Its involvement in dipeptide formation during the synthesis of Z-Asp(OBzl)-OH and the generation of side products like Z-Asp(OBzl)-Asp(OBzl)-OH has been observed, indicating its role in complex peptide synthesis processes (Iguchi, Kawasaki, & Okada, 2009).

  • Chemical and Pharmaceutical Research : Z-D-Asp(obzl)-OH is used in the study of transesterification and amide cis-trans isomerization in zinc and cadmium complexes (Niklas, Zahl, & Alsfasser, 2007). It is also a key component in the synthesis of biodegradable amphiphilic AB-type diblock copolymers, which have potential applications in drug delivery systems (Ouchi et al., 2002).

  • Biological Studies and Drug Development : It is explored as a model prodrug with affinity for the oligopeptide transporter, showing potential in enhancing drug stability and facilitating oral absorption of drugs with low bioavailability (Steffansen et al., 1999). Its metabolism and stability in various gastrointestinal media have been studied, providing insights into its potential as a prodrug (Lepist et al., 2000).

  • Analytical Chemistry Applications : Z-D-Asp(obzl)-OH is used in research related to solvent effects on redox properties of certain compounds (Baker, Kraatz, & Quail, 2001).

  • Pharmaceutical Synthesis and Labeling : It is part of the process for the synthesis of labeled peptides, like thymopoietin32–36, using catalytic transfer hydrogenation (Tjoeng & Heavner, 1983).

  • Nanotechnology and Materials Science : Although not directly related to Z-D-Asp(obzl)-OH, studies on Z-pinches in dense Z-pinch configurations provide insights into material behaviors under extreme conditions, which can indirectly inform materials science research (Pereira, 2020).

Safety and Hazards

Z-D-Asp(obzl)-OH is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275519
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Asp(obzl)-OH

CAS RN

5241-62-3
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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